molecular formula C14H16N4O4S B2453983 methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1798466-56-4

methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2453983
CAS No.: 1798466-56-4
M. Wt: 336.37
InChI Key: JFEQIUQXBKUJHU-UHFFFAOYSA-N
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Description

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .

    Preparation of Precursors: The synthesis begins with the preparation of the azide and alkyne precursors. For instance, 4-azidobenzoic acid can be synthesized from 4-aminobenzoic acid through diazotization followed by azidation.

    Click Reaction: The azide is then reacted with an alkyne derivative of pyrrolidine under copper(I) catalysis to form the 1,2,3-triazole ring.

    Sulfonylation: The resulting triazole compound is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to the combination of the triazole ring, pyrrolidine ring, and sulfonyl benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEQIUQXBKUJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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